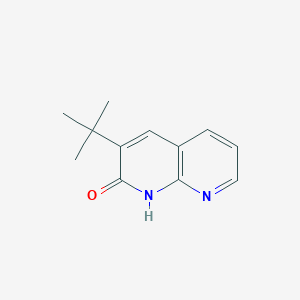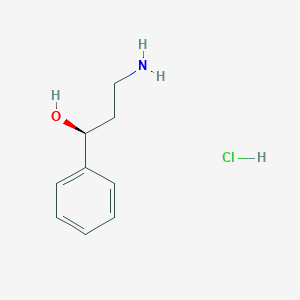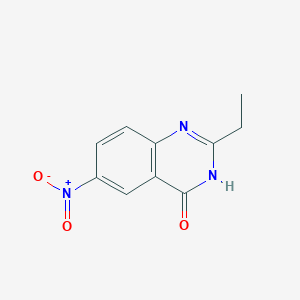
2-ethyl-6-nitroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-6-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 6th position and the ethyl group at the 2nd position in the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-nitro-1H-quinazolin-4-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one.
Nitration: The hydrogen atom at the 6th position of the resulting 3(H)-quinazolin-4-one is replaced by a nitro group using a nitriding compound.
Alkylation: The ethyl group is introduced at the 2nd position through an alkylation reaction using ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 2-ethyl-6-nitro-1H-quinazolin-4-one follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas (H2) with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: 2-ethyl-6-amino-1H-quinazolin-4-one.
Oxidation: 2-carboxy-6-nitro-1H-quinazolin-4-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other quinazolinone derivatives.
Biology: Exhibits antimicrobial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
Medicine: Potential therapeutic agent for treating bacterial infections and as a lead compound for developing new antibiotics.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethyl-6-nitro-1H-quinazolin-4-one involves its interaction with bacterial enzymes and proteins. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
2-ethyl-6-nitro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
6-nitro-3(H)-quinazolin-4-one: Lacks the ethyl group at the 2nd position, which may affect its biological activity.
2-methyl-6-nitro-1H-quinazolin-4-one: Contains a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
2-ethyl-4(3H)-quinazolinone: Lacks the nitro group at the 6th position, which may reduce its antimicrobial activity.
The presence of both the ethyl and nitro groups in 2-ethyl-6-nitro-1H-quinazolin-4-one makes it unique and potentially more effective as an antimicrobial agent compared to its analogs.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-ethyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-8-4-3-6(13(15)16)5-7(8)10(14)12-9/h3-5H,2H2,1H3,(H,11,12,14) |
InChI Key |
VIVANYUABSWCDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


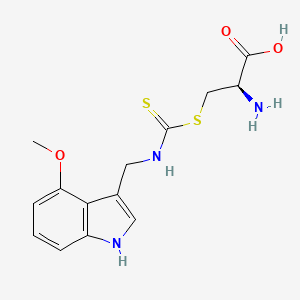
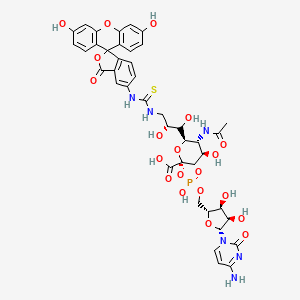
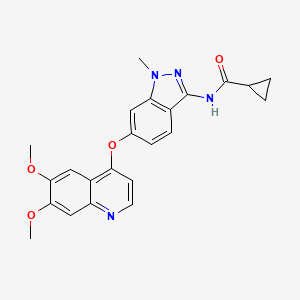

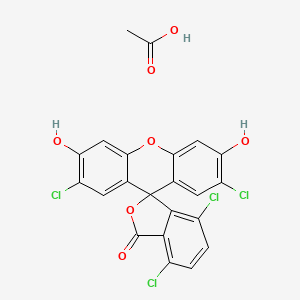

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
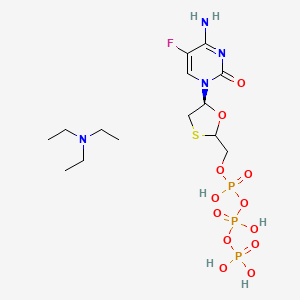
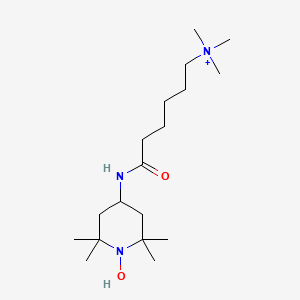

![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
